C5 Substitution Confers High MAO-B Selectivity Over MAO-A
In a standardized human MAO fluorescence assay (kynuramine deamination, 20-min incubation), (1,2,3,4-tetrahydroquinolin-5-yl)methanamine (free base; CHEMBL1575961) inhibited MAO-B with an IC50 of 1,130 nM while achieving less than 50% inhibition of MAO-A at the highest tested concentration (>100,000 nM), yielding a calculated MAO-A/MAO-B selectivity ratio of >88 [1]. By contrast, a structurally related N-substituted tetrahydroquinoline (CHEMBL1492484) inhibited MAO-B with an IC50 of 15,400 nM and showed no meaningful separation from MAO-A (IC50 ≈ 100,000 nM), while a 1,2,3,4-tetrahydroquinolin-6-yl derivative (CHEMBL2203921) showed negligible activity at both isoforms (MAO-B IC50 > 100,000 nM) [2][3]. These data demonstrate that the C5-aminomethyl substitution pattern uniquely positions this scaffold for MAO-B-biased pharmacological interrogation.
| Evidence Dimension | MAO-B inhibition potency and MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM; Calculated selectivity ratio > 88 |
| Comparator Or Baseline | N-Substituted THQ analog (CHEMBL1492484): MAO-B IC50 = 15,400 nM, MAO-A/MAO-B ≈ 6.5; 6-aminomethyl-THQ analog (CHEMBL2203921): MAO-B IC50 > 100,000 nM, MAO-A not reported |
| Quantified Difference | Target compound is >13-fold more potent at MAO-B vs. CHEMBL1492484 and >88-fold more potent vs. CHEMBL2203921; >88-fold selective for MAO-B over MAO-A vs. 6.5-fold for CHEMBL1492484 |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine fluorescence assay; 20-minute incubation; data from ChEMBL/BindingDB curated records |
Why This Matters
A high MAO-B/MAO-A selectivity ratio (>88) reduces the risk of tyramine-induced hypertensive crisis (cheese effect) in preclinical CNS programs and positions this compound as a superior starting point for Parkinson's disease or neuroprotection lead optimization compared to less selective or inactive positional isomers.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). IC50 (MAO-B) = 1.13E+3 nM; IC50 (MAO-A) > 1.00E+5 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] BindingDB Entry BDBM50401987 (CHEMBL1492484). IC50 (MAO-B) = 1.54E+4 nM; IC50 (MAO-A) = 1.00E+5 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
- [3] BindingDB Entry BDBM50401980 (CHEMBL2203921). IC50 (MAO-B) > 1.00E+5 nM. https://bindingdb.org View Source
